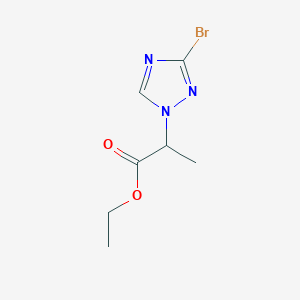

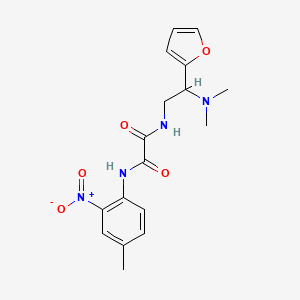

![molecular formula C18H25NO2 B2531818 4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one CAS No. 846590-31-6](/img/structure/B2531818.png)

4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one" is not directly mentioned in the provided papers. However, related compounds with dipropylamino groups and dimethyl substitutions have been studied for various applications, including as reagents in liquid chromatography and as potential dopaminergic agents. For instance, compounds with dipropylamino groups have been synthesized and tested for their ability to stimulate dopamine receptors, indicating a potential for neurological applications . Additionally, dimethyl substitutions are common in the synthesis of compounds for chromatographic analysis .

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific reagents under controlled conditions to introduce the desired functional groups. For example, the synthesis of a dimethyl derivative for chromatographic analysis of amino acids was optimized by varying temperature and reagent concentrations . Similarly, the synthesis of monophenolic 2-(dipropylamino)indans involved specific steps to introduce the dipropylamino group and test for central dopamine-receptor stimulating activity .

Molecular Structure Analysis

The molecular structure of compounds with dipropylamino and dimethyl groups can significantly influence their properties and applications. For instance, the steric hindrance caused by phenyl rings in triarylamine derivatives can prevent undesirable stacking interactions, which is beneficial for fluorescence efficiency . The position of functional groups, such as hydroxyl groups, can also be crucial for biological activity, as seen in the dopamine-receptor agonists .

Chemical Reactions Analysis

Chemical reactions involving these compounds are typically designed to yield stable adducts suitable for further analysis. For example, the reaction of a dimethyl derivative with amino acids results in stable adducts that can be chromatographed and detected under specific conditions . The reactivity and stability of these adducts are essential for their use in analytical methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dipropylamino and dimethyl groups can vary based on their structure and the environment. Solvatochromic behavior, where a compound's emission wavelength shifts with solvent polarity, is one such property that has been studied in triarylamine derivatives . Additionally, the aggregation-induced enhanced emission (AIEE) is a phenomenon observed in some compounds, where the emission intensity increases with the proportion of water in a solvent mixture . These properties are important for applications in fluorescence-based assays and sensors.

Aplicaciones Científicas De Investigación

Fluorescence Enhancement and Optical Properties

- Studies on compounds similar to 4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one have focused on their fluorescence enhancement properties and optical applications. For example, the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," suggests significant potential in developing fluorescent markers and sensors (Yang, Chiou, & Liau, 2002).

Cytotoxicity and Anticancer Applications

- Research on 2-arylazolylchromones and 2-triazolylchromones, which share the chromone core structure with the compound , has investigated their cytotoxic effects against human oral squamous cell carcinoma cell lines. This indicates potential for anticancer drug development (Nagai et al., 2019).

Nonlinear Optical (NLO) Switching

- Compounds featuring similar N,N-diphenylamino groups have been explored for their nonlinear optical properties and potential as optical switches, indicating the relevance of structural analogs in materials science for photonic applications (Nisic et al., 2015).

Hybrid Organic-Inorganic Films

- The role of similar compounds in enhancing the nonlinear optical response of hybrid organic-inorganic films highlights their importance in the development of advanced materials for optical and electronic applications (Chen et al., 2008).

Green Fluorescent Protein (GFP) Analog Studies

- Research on GFP chromophore analogs with related structural features provides insights into the excited-state relaxation dynamics and potential applications in bioimaging and molecular probes (Rafiq et al., 2011).

Propiedades

IUPAC Name |

4-[(dipropylamino)methyl]-5,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-5-7-19(8-6-2)12-15-11-17(20)21-16-10-13(3)9-14(4)18(15)16/h9-11H,5-8,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOYWUBSDJDMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=CC(=O)OC2=CC(=CC(=C12)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)

![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)

![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)

![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)

![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)